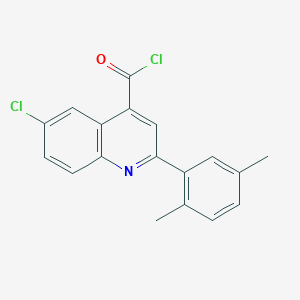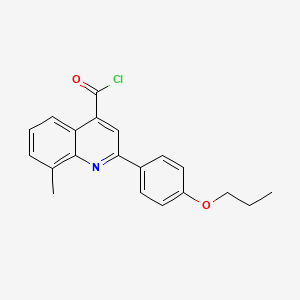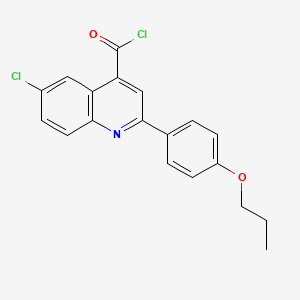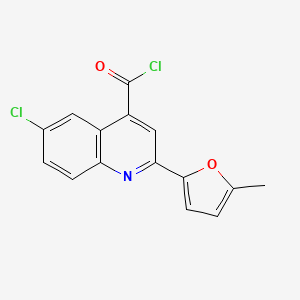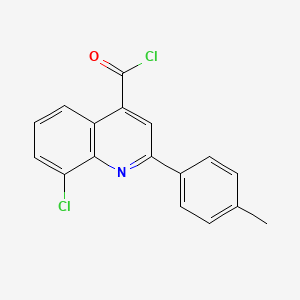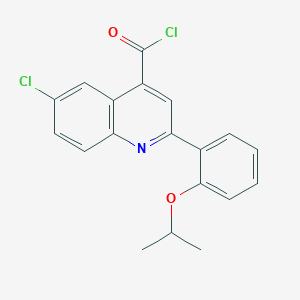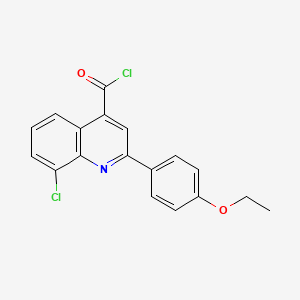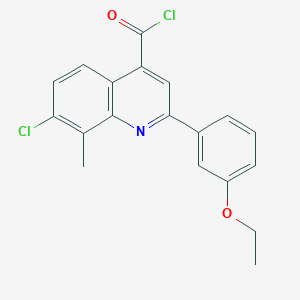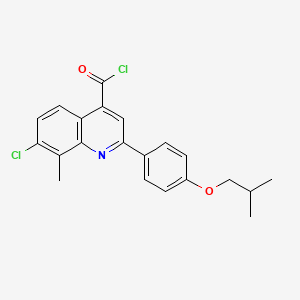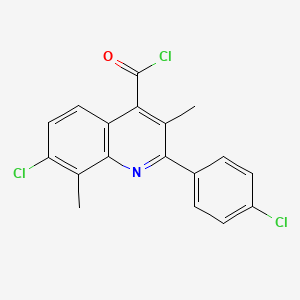
7-Chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride
Overview
Description
7-Chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride (CCDC) is a chlorinated organic compound with a wide range of applications in the scientific research field. CCDC has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and the advantages and limitations for lab experiments. In
Scientific Research Applications
Synthesis and Catalytic Applications
- Synthesis of Chiral Complexes : A study described the synthesis of a chiral C2-symmetric NCN ligand, which includes the structural unit of 7-chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride. This compound was used in cyclometalation with K2MCl4 to produce Pt(II) and Pd(II) pincer complexes. These complexes exhibited intramolecular C–H⋯Cl hydrogen bonding and were applied in catalytic asymmetric aldol and silylcyanation reactions (Yoon et al., 2006).
Chemical Reactions and Derivatives
- Formation of Novel Derivatives : Research has shown that the reaction of thionyl chloride with certain quinoline derivatives, similar in structure to this compound, results in the formation of novel compounds. These derivatives were further reacted with glycine and D-glutamic acid, leading to various chemical transformations (Navabeh & Seyed Marziyeh, 2015).
Inclusion Compounds and Molecular Packing
- Study of Molecular Packing and Inclusion Compounds : A related dichloro diphenyl diquinoline compound was studied for its ability to form lattice inclusion compounds with polyhalomethanes. This research provided insights into the types of intermolecular assembly employed by these compounds and their crystal energies and structures (Ashmore et al., 2006).
Photophysical Properties
- Photophysical Studies : A study on rhenium tricarbonyl complexes using derivatives of this compound revealed important insights into their photophysical properties. The research combined experimental and computational methods to understand the optical properties and electronic structure of these complexes (Albertino et al., 2007).
Cytotoxic Evaluation
- Cytotoxic Evaluation of Derivatives : New derivatives of 7-chloro-4-phenoxyquinoline, structurally similar to this compound, were synthesized and evaluated for their cytotoxicity against various human cancer cell lines. This study contributes to the development of potential antitumor drugs (Kouznetsov et al., 2016).
Mechanism of Action
It’s worth noting that compounds with similar structures, such as quinoline derivatives, have been studied extensively and are known to exhibit a variety of biological activities . For instance, quinoline derivatives have been reported to have antimicrobial, anticancer, and antifungal effects .
The mode of action of these compounds often involves interaction with specific cellular targets, leading to changes in cellular processes and biochemical pathways . The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can significantly impact their bioavailability and therapeutic effects .
The action of these compounds can also be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Biochemical Analysis
Biochemical Properties
7-Chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or activation of enzymatic activity, affecting the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of genes involved in oxidative stress response and apoptosis, thereby affecting cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation and activity, ultimately affecting the biochemical pathways in which the enzyme participates. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of various compounds. These interactions can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. The compound’s influence on these pathways can have significant implications for its biological activity and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can influence its effectiveness and potential side effects. Understanding these transport mechanisms is crucial for optimizing the compound’s use in research and therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is a key factor in determining its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its presence in particular subcellular locations can enhance its interactions with target biomolecules and influence its overall biological effects .
properties
IUPAC Name |
7-chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl3NO/c1-9-14(20)8-7-13-15(18(21)23)10(2)16(22-17(9)13)11-3-5-12(19)6-4-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBLNHFOMKXPLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C(=C2C(=O)Cl)C)C3=CC=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



